molecular formula C22H13BrCl2N2O B4570917 N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE

N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE

Cat. No.: B4570917
M. Wt: 472.2 g/mol
InChI Key: CZWXBRRUPIJDKF-PPXUFTNESA-N
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Description

N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions, using bromine or brominating agents.

    Formation of Propenylidene Amine: The propenylidene amine moiety is formed through condensation reactions involving aldehydes or ketones with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-5-(3-NITROPHENYL)-2-FURAMIDE
  • N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-4-METHYL-3-NITROBENZAMIDE
  • N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-2-PHENYLACETAMIDE

Uniqueness

N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE is unique due to its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrCl2N2O/c23-16-5-1-3-15(11-16)22-27-20-13-18(8-9-21(20)28-22)26-10-2-4-14-6-7-17(24)12-19(14)25/h1-13H/b4-2+,26-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWXBRRUPIJDKF-PPXUFTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 2
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 5
Reactant of Route 5
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 6
Reactant of Route 6
N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE

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